molecular formula C11H17BrN2O B12087370 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole

4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole

Cat. No.: B12087370
M. Wt: 273.17 g/mol
InChI Key: ZXYPQUDTCOLFJI-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a bromine atom, two methyl groups, and an oxan-4-ylmethyl substituent, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various heterocyclic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, receptor binding, and other biochemical processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is unique due to its combination of substituents, which enhance its reactivity and versatility in various chemical reactions. The presence of the oxan-4-ylmethyl group also imparts unique solubility and binding properties, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H17BrN2O

Molecular Weight

273.17 g/mol

IUPAC Name

4-bromo-3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazole

InChI

InChI=1S/C11H17BrN2O/c1-8-11(12)9(2)14(13-8)7-10-3-5-15-6-4-10/h10H,3-7H2,1-2H3

InChI Key

ZXYPQUDTCOLFJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2CCOCC2)C)Br

Origin of Product

United States

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